molecular formula C22H13NO7 B6502147 2-(naphthalen-2-yl)-2-oxoethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate CAS No. 941947-69-9

2-(naphthalen-2-yl)-2-oxoethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B6502147
CAS No.: 941947-69-9
M. Wt: 403.3 g/mol
InChI Key: ROMQAQUVXVGKFH-UHFFFAOYSA-N
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Description

2-(naphthalen-2-yl)-2-oxoethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate: is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity. The process would also involve purification steps to remove any by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitro group in the chromene ring can be oxidized to form nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine group, leading to the formation of different derivatives.

  • Substitution: : The hydroxyl and carboxyl groups can participate in substitution reactions with different reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.

  • Substitution: : Reagents like thionyl chloride (SOCl₂) for carboxyl group substitution and various alkyl halides for nucleophilic substitution reactions.

Major Products Formed

  • Oxidation: : Nitroso derivatives and nitrate esters.

  • Reduction: : Amines and amides.

  • Substitution: : Ester derivatives and alkylated products.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its biological activities, including potential antimicrobial and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism by which 2-(naphthalen-2-yl)-2-oxoethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate exerts its effects is still under investigation. it is believed to involve interactions with specific molecular targets and pathways, such as enzyme inhibition or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(naphthalen-2-yl)acetic acid

  • 2-(naphthalen-2-yl)ethanol

  • 2-(naphthalen-2-yl)ethane-1-thiol

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both the nitro group and the chromene ring, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(2-naphthalen-2-yl-2-oxoethyl) 6-nitro-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13NO7/c24-19(15-6-5-13-3-1-2-4-14(13)9-15)12-29-21(25)18-11-16-10-17(23(27)28)7-8-20(16)30-22(18)26/h1-11H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMQAQUVXVGKFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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